1-(1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide is a synthetic organic compound with potential applications in various scientific fields. Its structure includes an indazole ring, a pyrrolidine ring, and a tetrahydropyran moiety, making it a complex molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Ring: Starting from a suitable precursor, such as 2-nitrobenzaldehyde, the indazole ring can be formed through a series of cyclization reactions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a Mannich reaction, involving the condensation of an aldehyde, an amine, and a ketone.
Coupling Reactions: The indazole and pyrrolidine intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Introduction of the Tetrahydropyran Moiety: This step involves the protection of hydroxyl groups followed by cyclization to form the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Automation: Utilizing automated reactors and continuous flow systems to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, 1-(1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound might be investigated for its therapeutic potential. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide: Lacks the tetrahydropyran moiety, making it less complex.
1-(1H-indazol-3-yl)-N-methyl-3-pyrrolidinecarboxamide: Contains a methyl group instead of the tetrahydropyran moiety.
Uniqueness
1-(1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide is unique due to the presence of the tetrahydropyran ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of stability, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C18H22N4O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-N-(oxan-4-ylmethyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H22N4O3/c23-16-9-13(18(24)19-10-12-5-7-25-8-6-12)11-22(16)17-14-3-1-2-4-15(14)20-21-17/h1-4,12-13H,5-11H2,(H,19,24)(H,20,21) |
InChI Key |
HNHKGQHEQPMMEL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.